Journal Name:Macromolecular Theory and Simulations
Journal ISSN:1022-1344
IF:1.557
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1521-3919
Year of Origin:1994
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:34
Publishing Cycle:Monthly
OA or Not:Not
Boosting the selectivity of Pt catalysts for cinnamaldehyde hydrogenation to cinnamylalcohol by surface oxidation of SiC support
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.jcat.2023.06.018
The selective hydrogenation of cinnamaldehyde (CAL) is very important, but still remains challenging due to the coexistence of easily hydrogenated CC and CO bonds in CAL molecule. In this work, we report that employing partially oxidized SiC (SiC–O) as the support of Pt can evidently enhance the catalytic selectivity for the selective hydrogenation of CO in CAL. Further investigations show that the partially oxidized SiC surface can change the adsorption mode of CAL and facilitate the selective adsorption of CO in CAL. During the catalytic process, H2 was dissociated on Pt particles while CAL was mainly adsorbed and activated on the surface of support. The active H species generated on the Pt surface then spilled over to the support surface and reacted with the CO bond activated by the support surface to selectively form cinnamylalcohol. The present work revealed an important cooperative catalysis of metal and SiC, which would be helpful to design and application of more SiC-based catalysts.
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Robust late-stage benzylic C(sp3)–H aminations by using transition metal-free photoredox catalysis
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-06-05 , DOI: 10.1016/j.jcat.2023.06.002
Herein we report a transition metal-free approach for the regioselective functionalization of benzylic C(sp3)H bonds in the presence of various heterocyclic amines as nucleophiles. This straightforward and general route has provided various benzylic amines, including twelve pharmaceutically relevant compounds.
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Pressure dependence and mechanism of Mn promotion of silica-supported Co catalyst in the Fischer-Tropsch reaction
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.jcat.2023.06.010
The mechanism of Mn promotion of a silica-supported Co catalyst in the Fischer-Tropsch reaction has been studied at varying pressures up to 20 bar. IR spectroscopy in combination with DFT calculations suggest adsorbed CO is activated by reaction with an oxygen vacancy in the MnO, which covers the Co surface. This leads to a higher activity, higher CHx coverage and thus higher C5+ and lower CH4 selectivity. Increasing the pressure magnifies the selectivity differences. However, above around 4 bar, the effect of Mn on the selectivities is reversed and the C5+ selectivity is decreased by Mn addition. This is tentatively attributed to Mn promoting the C-O bond dissociation but not the chain growth. Formed monomers have to migrate to stepped sites for chain growth on the Co surface. Whilst this is migration is not impeded by co-adsorbates at low pressure, migration could be hindered by especially the high CO coverage at high pressure.
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The role of Na for efficient CO2 hydrogenation to higher hydrocarbons over Fe-based catalysts under externally forced dynamic conditions
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.jcat.2023.07.012
Considering the on-going developments of approaches for CO2 capture, storage, and utilization, CO2 hydrogenation with renewable H2 can become sustainable technology to produce value-added chemicals/fuels in future feedstock scenarios. Herein, we investigate temporal behaviors of Fe-based catalysts in CO2 hydrogenation under externally forced dynamics of reactor operation from the respective of composition and performance. Different catalyst preparation methods were applied to modulate the surface concentration of Na promoter but keeping the bulk concentration constant. The crucial promoter role in reserving catalyst performance and (un)steady-state catalyst composition during dynamic reactor operation was investigated by means of sophisticated catalytic tests combined with in situ and ex situ catalyst characterizations. The surface Na/Fe ratio of spent catalysts was identified as the decisive descriptor for production of the desired products under dynamic CO2 hydrogenation conditions. The derived knowledge could be useful for redesigning catalysts and optimizing reaction process when employing fluctuating energy supply.
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Ce doping promote the selective conversion of ethanol to ethyl acetate via the dehydrogenation-condensation over CuCeZr catalyst
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.jcat.2023.06.030
Ethyl acetate, as an important organic solvent, can be produced via ethanol dehydrogenation-condensation route with 96% atomic economy and environmental friendliness. Although CuZr-based catalysts have been widely used in this reaction, high ethyl acetate selectivity with satisfied ethanol conversion remains a great challenge. Herein, an efficient CuCeZr solid solution catalyst is developed and realize the selective synthesis of ethyl acetate from ethanol. The CuCeZr catalyst with 10 wt% Ce doping shows the highest selectivity (87.5%) and 55.9% ethanol conversion, which is superior to other reported CuZr-based catalysts. A 1000 h continuous life-test result indicates an excellent stability of CuCeZr catalyst. The characterization and reaction results suggest that the Ce doping enhanced the formation of Cu (I) species to improve the selectivity of ethyl acetate. Moreover, it decreases the amount of strong acid-base sites, which suppresses the self-condensation of acetaldehyde and dehydration process, reducing the production of C4 by-products.
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Lewis acid/acetic acid-catalysed electrophilic amidation of simple arenes with O-acetyl acetohydroxamic acid
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.jcat.2023.06.036
Electrophilic arene CH amination constitutes an intrinsically more atom- and step-economical pathway towards arylamines than CX → CN methods. However, most literature examples are restricted to arenes with extensive directing groups (DG) and/or nitrogen coupling partners with large leaving groups (LG). Moreover, only few cases of EAs using cheap metals (e.g., Fe) have been reported. Herein, we demonstrate the catalytic activity of various Lewis acids in the electrophilic amidation of simple arenes with O-acetyl acetohydroxamic acid in acetic acid. With 5 mol% FeIII(citrate)·H2O, up to 27 % yield was achieved, whereas 5 mol% BiCl3 gave up to 31 % yield. Instability of the amidation agent and product inhibition were identified as the yield-limiting factors. The observed regioselectivity, as well as kinetic and spectroscopic data suggest an electrophilic aromatic substitution mechanism, in which acetic acid and the Lewis acid generate a highly electrophilic species from AcNHOAc.
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Molecular-level understanding of interfacial carbonates in stabilizing CuO-ZnO(Al2O3) catalysts
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.jcat.2023.06.032
A descriptor of active CuO-ZnO(Al2O3) methanol-synthesis and water–gas-shift catalysts is the presence of high-temperature carbonates (HT-CO3) in the oxidic catalyst precursor. Previous reports have shown that such HT-CO3 lead to an appropriate interaction between the oxides; as a result, a high Cu surface area (or Cu-Zn or Cu/ZnO interphase areas) can be achieved. Yet, their nature is not well understood. In this study, the nature of these carbonates was investigated by experimental and theoretical methods in the oxidic precatalyst. A calcined Cu-Zn-Al hydrotalcite model compound revealed to have well-dispersed ZnO and CuO phases, together with highly stable HT-CO3. It was hypothesized that these HT-CO3 groups may be placed at critical locations at nano-scale as a glue, thus avoiding the growth of the oxide crystallites during calcination. This is an excellent pre-condition to achieve a high Cu surface area (or Cu-Zn or Cu/ZnO interphase areas) upon reduction, and therefore a high activity. To prove that, first-principles calculations were carried out based on the density functional theory (DFT); alumina was not considered in the model as the experimental data showed it to be amorphous but it may still have an effect. Comprehensive calculations provided evidence that such carbonate groups favourably bind the CuO and ZnO together at the interface, rather than being isolated on the individual oxide surfaces. The results strongly suggest that the HT-CO3 groups are part of the structure, in the calcined precatalyst, where they would prevent thermal sintering through a bonding mechanism between CuO and ZnO particles, which is a novel interpretation of this important catalyst descriptor.
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Surface reactivity of VOx/CeO2 (1 1 1) and the impact of transition metal doping of CeO2 support on oxidative dehydrogenation of propane
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.jcat.2023.06.029
Propane oxidative dehydrogenation (ODH) was studied over VOx/CeO2 nanoparticle catalysts for various vanadia nuclearities using Density Functional Theory simulations. On monomers and dimers, propene formation involved V=O, bridged (V–O–Ce, V–OV) and ceria surface oxygens but with low selectivity, while on trimers and possibly higher oligomers it was kinetically favourable over ceria surface oxygens, with higher selectivity than on monomers and dimers. On trimer, overoxidation via acetone formation was inhibited, but at the expense of overall catalyst reactivity. Doping of ceria support with Ni induced strong Ni–VOx interactions, stabilizing the vanadia monomer. The V–O–Ni bridged oxygen was less accessible for overoxidation, resulting in an increase in activation energy barrier for acetone formation by 0.69 eV on VO2/Ce0.89Ni0.11O2(1 1 1), while there was a minimal impact on V3O6/Ce0.89Ni0.11O2 (1 1 1). Hence, transition metal doping of ceria support is a potential strategy to improve propene selectivity over VOx/CeO2 catalysts for a wide range of V loadings.
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Selective hydrogenation of crotonaldehyde over Ir/TiO2 catalysts: Unraveling the metal-support interface related reaction mechanism
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.jcat.2023.05.029
For the supported catalysts for the selective hydrogenation of α, β - unsaturated aldehyde with H2, tailoring of metal - support interfacial effect to improve reaction performance is a significant but challenging subject. In this work, we regulated both the size regimes of the Ir deposits (single atom, nanocluster and nanoparticle) and the crystal plane of anatase TiO2 (TiO2(1 0 1), TiO2(1 0 0) and TiO2(0 0 1)) so as to alter the Ir-TiOx interfacial properties, in order to unravel reaction mechanism of selective hydrogenation of crotonaldehyde over the Ir/TiO2 catalysts. Both the activity and selectivity to crotyl alcohol increased as the Ir size grew from single atom to nanoparticle, ascribed to high Ir0 content, high concentration of surface defects and prominent H-spillover effect on the Ir nanoparticles. Moreover, the in situ Fourier transform infrared spectroscopy (FTIR) and density functional theory (DFT) calculations demonstrated that an end-on CO adsorption mode for crotonaldehyde molecule was favored at the Ir-TiOx interface particularly at high H coverage, which thus facilitated the hydrogenation of CO bond to form crotyl alcohol. Moreover, the highest reactivity of the Ir nanoparticles was evidenced by the lowest reaction barrier. These results explicitly demonstrate that larger metal nanoparticles and adsorption geometry of the reactant at the metal - support interface are vital for improved catalytic performance, which would shed light on the ingenious catalyst design.
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Tuning acidity in silica-overcoated oxides for hydroalkoxylation
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.jcat.2023.06.008
Mixed oxides are ubiquitious solid acid catalysts for a number of transformations. Here, the chemistry of mixed oxide interfaces was experimentally probed by constructing model SiO2 on MOx interfaces using a liquid-phase, stoichiometrically-controlled deposition of tetraethyl orthosilicate (TEOS). Catalytically active Brønsted sites were generated in four series of overcoated SiO2 on metal oxide materials prepared by depositing TEOS onto Al2O3, anatase TiO2, Nb2O5, and ZrO2. Pyridine DRIFTS studies indicate that the acidity of deposited silanol groups was enhanced by interaction with the metal oxide surface, suggesting that pseudo-bridging silanol type structures were formed. Trimethylphosphine oxide (TMPO) 31P NMR experiments showed that Brønsted acid strength varied in the overcoated materials, with increasing strength in the following order: SiO2/ZrO2 < SiO2/TiO2 < SiO2/Nb2O5 < SiO2/Al2O3. This order correlated with the Lewis acidity and chemical hardness of the underlying metal oxides. The catalytic performance of the materials was evaluated in the liquid-phase hydroalkoxylation of dihydropyran with n-octanol, revealing that activity was highly dependent on SiO2 loading, which impacted the density of acid sites, and scaled exponentially with Brønsted acid strength, determined by the core metal oxide identity. Brønsted acid strength appears to be the key driver of the materials’ activity, with the highest areal rate of 2.2 mmol / m2 – h being measured over SiO2/Al2O3. This study shows that SiO2-overcoated materials are a systematically tunable class of catalysts that can be applied to acid catalyzed reactions.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 POLYMER SCIENCE 高分子科学3区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.90 48 Science Citation Index Science Citation Index Expanded Not
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